5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Amplification
The condensation of aminocrotonamide with ethyl pyridine-2-carboxylate or related esters leads to the formation of derivatives bearing pyridinyl, furanyl, and other substituents. Such compounds have been explored for their activities as amplifiers of phleomycin against Escherichia coli, demonstrating the potential of furan and pyridinyl-based compounds in enhancing antibiotic effects (Brown & Cowden, 1982).
Metal Complexes and Antimicrobial Activity
The formation of metal complexes with furan-containing ligands, such as those derived from Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has been investigated. These complexes exhibit varying degrees of antimicrobial activity against pathogenic bacteria, showcasing the relevance of furan derivatives in developing antimicrobial agents (Patel, 2020).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines featuring a furan-2-yl group have shown significant DNA affinities and potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This demonstrates the potential application of furan-containing compounds in antiprotozoal therapy (Ismail et al., 2004).
Heterocyclic Chemistry
Furan derivatives are pivotal in synthesizing various heterocyclic compounds, including pyridines, thiazoles, and oxadiazoles. These structures are of interest due to their wide range of biological activities and potential use in medicinal chemistry (El-Essawy & Rady, 2011).
Anticancer Activities
Chalcones with furan-2-yl groups have been used to synthesize various heterocyclic compounds exhibiting significant anticancer activities. This underscores the importance of furan derivatives in the development of new anticancer agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(15-12-17(26-22-15)16-5-3-11-25-16)20-8-10-23-9-6-14(21-23)13-4-1-2-7-19-13/h1-7,9,11-12H,8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBAYSIFCEJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.